molecular formula C13H15N5O2S2 B2371513 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 932961-22-3

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2371513
CAS No.: 932961-22-3
M. Wt: 337.42
InChI Key: DLSWASVIYIYACI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H15N5O2S2 and its molecular weight is 337.42. The purity is usually 95%.
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Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C17H19N5O2S3
Molecular Weight 421.6 g/mol
IUPAC Name This compound

Antiviral Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antiviral properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit viral replication effectively. A study highlighted that certain thiadiazole derivatives demonstrated IC50 values as low as 0.35 μM against hepatitis C virus (HCV) NS5B RNA polymerase . This suggests that this compound may also possess similar antiviral properties.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented. Compounds with the 1,3,4-thiadiazole scaffold have shown activity against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL

In vitro studies indicate that modifications at specific positions on the thiadiazole ring can enhance antibacterial efficacy . The compound's ability to inhibit both Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory and Analgesic Properties

Thiadiazole derivatives have also been explored for their anti-inflammatory and analgesic effects. The presence of the thiadiazole ring is associated with the inhibition of inflammatory mediators and pain pathways in various models . This activity could be beneficial in developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Biological Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The findings indicated that compounds with specific substitutions exhibited enhanced activity against bacterial strains and showed promise as antiviral agents .
  • Anticancer Potential : Another research effort identified novel anticancer compounds through screening libraries that included thiadiazole derivatives. These compounds demonstrated cytostatic properties against cancer cell lines .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazoles revealed that modifications at certain positions significantly influence biological activity. For instance, introducing halogen groups at specific locations on the thiadiazole ring improved antimicrobial potency .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit considerable antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been synthesized and tested against various bacterial strains. A study identified that derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Antiviral Properties
Thiadiazole derivatives have also been explored for their antiviral activities. In vitro studies indicated that certain thiadiazole compounds inhibited viral replication effectively. For example, a derivative with a similar structure was reported to inhibit the activity of hepatitis C virus NS5B polymerase with an IC50 value of approximately 32 µM . This suggests potential applications in developing antiviral agents targeting viral polymerases.

Anticancer Research
Recent investigations into the anticancer properties of thiadiazole derivatives indicate that they may exert cytotoxic effects on cancer cell lines. For example, compounds derived from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide were shown to induce apoptosis in human cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways . The structural modifications in thiadiazole derivatives can enhance their selectivity and potency against different cancer types.

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its insecticidal properties. In a study focusing on novel insecticides derived from thiadiazole frameworks, it was found that certain derivatives exhibited significant activity against common agricultural pests. The effectiveness was attributed to their ability to disrupt insect growth and development . The application of these compounds could lead to the development of safer and more effective pesticides.

Material Science Applications

Polymer Chemistry
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide can serve as a building block in the synthesis of novel polymers with enhanced properties. The incorporation of thiadiazole units into polymer backbones has been shown to improve thermal stability and mechanical strength . This opens avenues for creating advanced materials suitable for various industrial applications.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial agents against Gram-positive bacteria
Antiviral agents targeting hepatitis C virus
Anticancer agents inducing apoptosis
Agricultural ScienceInsecticides for pest control
Material ScienceBuilding blocks for high-performance polymers

Q & A

Q. Basic: What are the key considerations for designing a multi-step synthesis protocol for this compound?

A robust synthesis protocol requires:

  • Reagent selection : Use bases like triethylamine to facilitate coupling reactions and solvents such as dimethylformamide (DMF) to enhance solubility .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to track intermediate formation and purity .
  • Purification : Recrystallization (e.g., using pet-ether) or column chromatography to isolate high-purity products .
  • Temperature control : Optimize reaction temperatures to prevent side reactions, especially during cyclization steps involving thiadiazole or pyrimidine moieties .

Q. Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) during structural validation?

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to identify misassignments .
  • Impurity analysis : Use HPLC-MS to detect trace byproducts that may skew spectral interpretations .
  • Repeat synthesis : Confirm reproducibility under standardized conditions to rule out batch-specific anomalies .

Q. Basic: Which analytical techniques are critical for confirming purity and structural integrity post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify connectivity of the thiadiazole, cyclopentapyrimidinone, and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect isotopic patterns .
  • HPLC : Quantify purity (>95% threshold) and identify co-eluting impurities .

Q. Advanced: What statistical methods optimize reaction conditions for synthesizing complex heterocycles like this compound?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k factorial) to screen variables (temperature, solvent ratios, catalyst loading) and identify critical parameters .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables to maximize yield and minimize byproducts .

Q. Advanced: How can computational chemistry predict biological activity prior to in vitro assays?

  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize derivatives .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict efficacy .

Q. Basic: What challenges arise when scaling synthesis from milligram to gram quantities?

  • Solvent volume management : Transition from batch to flow chemistry to maintain reaction efficiency .
  • Temperature gradients : Use jacketed reactors for uniform heating/cooling during exothermic steps .
  • Purification scalability : Replace column chromatography with crystallization or centrifugal partition chromatography .

Q. Advanced: How to address conflicting biological activity data across assay platforms?

  • Assay validation : Standardize cell lines, incubation times, and readout methods (e.g., luminescence vs. fluorescence) .
  • Orthogonal assays : Confirm activity using complementary techniques (e.g., enzyme inhibition and cell viability assays) .
  • Stability testing : Verify compound integrity in assay buffers via LC-MS to rule out degradation .

Q. Basic: Which functional groups are prone to degradation, and how can stability be enhanced?

  • Labile groups : The thioacetamide (-S-CO-NH-) and cyclopentapyrimidinone (2-oxo) groups may hydrolyze under acidic/humid conditions .
  • Mitigation strategies : Store under inert gas (N2/Ar) at -20°C and use lyophilization for long-term stability .

Q. Advanced: How to design SAR studies for derivatives of this compound?

  • Systematic substitution : Modify the 5-ethyl-thiadiazole or cyclopentapyrimidinone moieties to assess impact on bioactivity .
  • Biological testing : Prioritize derivatives based on computational predictions and screen against target panels (e.g., kinase inhibitors) .

Q. Advanced: Best practices for troubleshooting unexpected byproducts during synthesis?

  • Mechanistic studies : Use LC-MS to isolate intermediates and propose reaction pathways (e.g., via SN2 vs. radical mechanisms) .
  • Byproduct characterization : Employ 2D NMR (e.g., HSQC, HMBC) to elucidate structures of unexpected products .
  • Condition optimization : Adjust stoichiometry or solvent polarity to disfavor side reactions .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-2-10-17-18-13(22-10)15-9(19)6-21-11-7-4-3-5-8(7)14-12(20)16-11/h2-6H2,1H3,(H,14,16,20)(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSWASVIYIYACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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